4-Pentylbenzamide
Overview
Description
4-Pentylbenzamide is a chemical compound with the molecular formula C12H17NO . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of benzamides, including 4-Pentylbenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of 4-Pentylbenzamide can be analyzed using various tools such as MolView , which provides a structural formula editor and a 3D model viewer . The molecular weight of 4-Pentylbenzamide is 191.26900 .
Chemical Reactions Analysis
Benzamides, including 4-Pentylbenzamide, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . They can also undergo nucleophilic aromatic substitution reactions .
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Summary of Application : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Silver Nanoparticles
- Scientific Field : Nanotechnology
- Summary of Application : Amide compounds, including benzamides, have been used in the synthesis of silver nanoparticles .
- Methods of Application : The synthesis of silver nanoparticles involves chemical reduction methods. The stability of the synthesized nanoparticles is influenced by the type and amount of reducing agent and type of stabilizer used .
- Results or Outcomes : The synthesized nanoparticles have been found to promote antibacterial activity and have an impact on mammalian cells .
Detection of Fibrillar Aggregates
- Scientific Field : Neurobiology
- Summary of Application : Certain benzamide compounds can be used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Pharmaceutical Drugs
- Scientific Field : Pharmacology
- Summary of Application : A number of substituted benzamides are commercial drugs, including analgesics, antidepressants, antiemetics/prokinetics, antipsychotics, and opioids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes obtained were not detailed in the source .
Natural Alkaloid
- Scientific Field : Botany
- Summary of Application : Benzamide is a natural alkaloid found in the herbs of Berberis pruinosa .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes obtained were not detailed in the source .
Electrochemical Synthesis
- Scientific Field : Electrochemistry
- Summary of Application : Benzamide can be efficiently synthesized from benzaldehyde under very mild conditions in an electrolysis cell .
- Methods of Application : The benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide is carried out in an electrolysis cell .
- Results or Outcomes : Benzoin is obtained in good yield (85%) carrying out the reaction in the room temperature ionic liquid BMIm-BF4 .
Sunscreen Ingredient
- Scientific Field : Dermatology
- Summary of Application : 4-Aminobenzoic acid (PABA), a benzamide derivative, is one of the earliest patented and most commonly used sunscreen components .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : There is a long-lasting controversy on its photo-protective efficacy owing to the lack of information on its protolytic equilibrium and photo-dynamics after absorption of ultraviolet radiation in physiologically relevant aqueous solution .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pentylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKZMNCFRIQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402518 | |
Record name | 4-pentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylbenzamide | |
CAS RN |
138913-07-2 | |
Record name | 4-pentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.